2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide
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Overview
Description
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide is a complex organic compound that features a sulfonyl group attached to an indole ring, which is further substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide typically involves multiple steps. One common approach is the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride to form 3-chlorophenylmethanesulfonyl chloride . This intermediate is then reacted with indole under basic conditions to yield 3-[(3-chlorophenyl)methanesulfonyl]-1H-indole . Finally, the indole derivative is coupled with N-cyclohexyl-N-methylacetamide under appropriate conditions to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the indole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce various indole derivatives.
Scientific Research Applications
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The indole ring may also interact with various biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide
- 3-[(3-chlorophenyl)methanesulfonyl]-1H-indole
Uniqueness
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and methyl groups on the acetamide moiety can influence its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclohexyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O3S/c1-26(20-10-3-2-4-11-20)24(28)16-27-15-23(21-12-5-6-13-22(21)27)31(29,30)17-18-8-7-9-19(25)14-18/h5-9,12-15,20H,2-4,10-11,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREBYLDZORTBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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